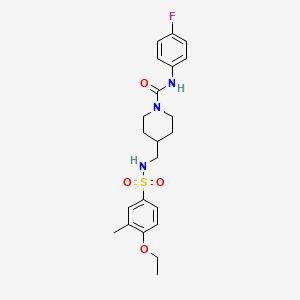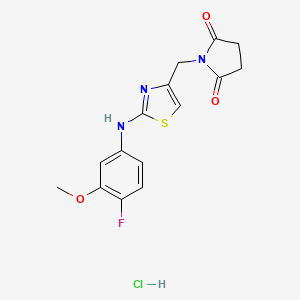
1-((2-((4-Fluoro-3-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-((2-((4-Fluoro-3-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride" is a chemically synthesized molecule that appears to be a derivative of pyrrolidine-2,3-dione. Pyrrolidine-2,3-dione derivatives are heterocyclic compounds that have been found in nature and exhibit valuable biological activities. These compounds have garnered interest due to their potential medicinal properties, prompting organic and medicinal chemists to explore their synthesis and structural determination .
Synthesis Analysis
The synthesis of pyrrolidine-2,3-dione derivatives typically involves multi-component reactions. For instance, a derivative of 3-pyrroline-2-one has been prepared through a three-component reaction, which could be a similar method used to synthesize the compound . The synthesis process may also involve the reaction of a 3-pyrroline-2-one derivative with an aliphatic amine, such as methylamine or 4-methoxybenzylamine, to produce 1,4,5-trisubstituted pyrrolidine-2,3-diones . Although the exact synthesis route for the compound is not detailed, it is likely to involve analogous steps and reagents.
Molecular Structure Analysis
The molecular structure of pyrrolidine-2,3-dione derivatives is typically confirmed using various spectroscopic techniques. These include 1D NMR (1H NMR, 13C NMR), 2D NMR (HSQC, HMBC), and high-resolution mass spectrometry (ESI – HRMS). These techniques allow for the detailed analysis of the molecular framework and the confirmation of the synthesized compound's structure. The presence of a thiazol-4-yl group and a fluorinated methoxyphenyl group in the compound suggests a complex structure that would require thorough NMR analysis to elucidate .
Chemical Reactions Analysis
The chemical reactivity of pyrrolidine-2,3-dione derivatives can be diverse, depending on the substituents attached to the core structure. The compound contains a thiazol-4-yl group, which is known to be involved in various chemical reactions due to the presence of both nitrogen and sulfur atoms. These atoms can act as nucleophilic sites or participate in the formation of hydrogen bonds, potentially leading to a range of chemical transformations. However, the specific chemical reactions that this compound may undergo are not detailed in the provided papers .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine-2,3-dione derivatives are influenced by their molecular structure. The presence of a 4-fluoro-3-methoxyphenyl group could affect the compound's lipophilicity, which in turn might influence its biological activity and pharmacokinetic properties. The thiazolidinedione moiety is known for its hypoglycemic and hypolipidemic activities, as seen in a series of synthesized compounds containing this functional group. These compounds have shown effects on triglyceride accumulation in vitro and in vivo, suggesting that the compound may also possess similar biological activities . However, the exact physical and chemical properties, such as solubility, melting point, and stability, are not provided in the abstracts.
Scientific Research Applications
Anticancer Properties : A study by Ambaye et al. (2004) discovered that a related compound, 3-aminopyrrolidine-2,5-dione-N-mustard derivative, exhibited significant antitumor activity against certain murine tumors. This suggests potential anticancer applications for compounds in this category Ambaye, R., Indap, M. A., & Naik, S. (2004). Enhanced activity of anticancer drugs in murine tumours by co-administration with 3-aminopyrrolidine-2,5-dione-N-mustard derivative. Journal of Cancer Research and Clinical Oncology, 115, 379-382.
Synthesis and Chemical Reactions : Research by Al-Zaydi (2010) on the coupling and reaction of similar compounds under microwave irradiation provides insights into the chemical properties and synthesis methods of thiazol-4-yl compounds. This research is relevant for developing new methods of synthesizing and manipulating compounds like 1-((2-((4-Fluoro-3-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride Al-Zaydi, K. (2010). A study of the reaction of 2-thiazolin-4-ones with some electrophiles under microwave irradiation versus conventional condition. Journal of Saudi Chemical Society, 14, 91-95.
Antimicrobial Screening : Jain et al. (2006) synthesized novel azaimidoxy compounds, including 1-{[1-naphthyldiazenyl]oxy}pyrrolidine-2,5-dione, and evaluated them for antimicrobial activities. These findings contribute to understanding the antimicrobial potential of pyrrolidine dione derivatives Jain, S., Nagda, D. P., & Talesara, G. L. (2006). The Synthesis and Antimicrobial Screening of Some Novel AZA-Imidoxy Compounds as Potential Chemotherapeutic Agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 181, 1665-1673.
Antifungal Activity : Filho et al. (2016) reported the antifungal activity of hydroxynaphthoquinone derivatives against yeast strains, including Candida albicans. This research provides insights into the potential antifungal applications of similar compounds Filho, J. A., et al. (2016). Synthesis, in vitro Antifungal Activity and Molecular Modeling Studies of New Mannich Bases Derived from Lawsone. Journal of the Brazilian Chemical Society, 27, 2127-2140.
Synthesis and Biological Activity : Kim et al. (2004) explored the synthesis of compounds containing 2,4-thiazolidinedione and evaluated their effects on triglyceride accumulation and hypoglycemic activity. This research suggests the relevance of thiazolyl compounds in the study of metabolic disorders Kim, B. Y., et al. (2004). Synthesis and biological activity of novel substituted pyridines and purines containing 2,4-thiazolidinedione. European Journal of Medicinal Chemistry, 39, 433-447.
Future Directions
Mechanism of Action
Target of Action
Compounds containing thiazole rings have been found to bind with high affinity to multiple receptors , and they can play an important role in the regulation of central inflammation .
Mode of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets likely results in changes that contribute to these activities.
Biochemical Pathways
Molecules containing a thiazole ring can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, suggesting that they likely have significant molecular and cellular effects .
properties
IUPAC Name |
1-[[2-(4-fluoro-3-methoxyanilino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3S.ClH/c1-22-12-6-9(2-3-11(12)16)17-15-18-10(8-23-15)7-19-13(20)4-5-14(19)21;/h2-3,6,8H,4-5,7H2,1H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGOMCUBJYZGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2=NC(=CS2)CN3C(=O)CCC3=O)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-((4-Fluoro-3-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

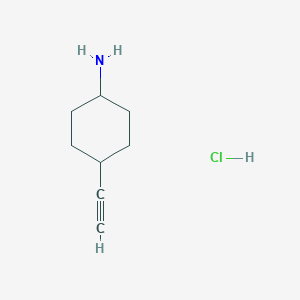

![N-(2,4-dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2514563.png)
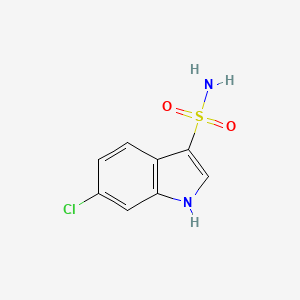
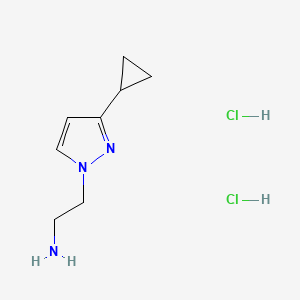
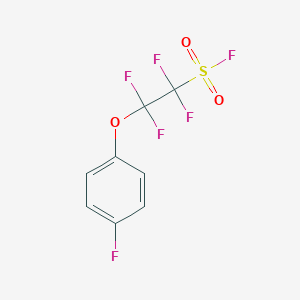
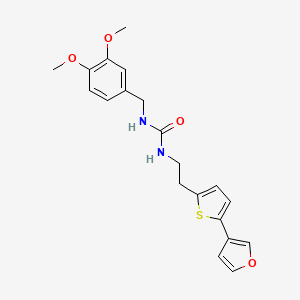
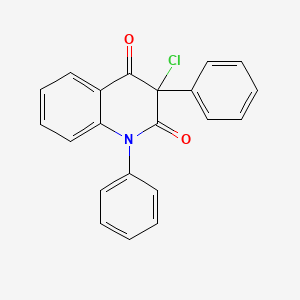
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2514573.png)
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido](/img/structure/B2514574.png)

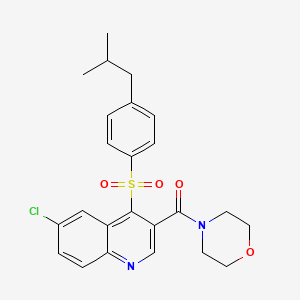
![4-[2-(1,3-Benzodioxol-5-yloxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2514577.png)
